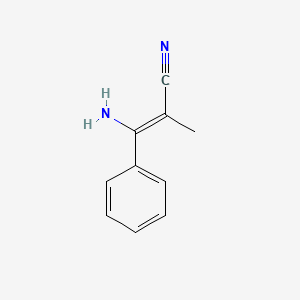

3-Amino-2-methyl-3-phenylacrylonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-amino-2-methyl-3-phenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6H,12H2,1H3/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYGWWPQIGAWSV-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C1=CC=CC=C1)/N)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-2-methyl-3-phenylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-methyl-3-phenylacrylonitrile, a versatile chemical intermediate with significant potential in pharmaceutical research and development. This document consolidates its chemical and physical properties, outlines a detailed synthesis protocol, and explores its emerging role in medicinal chemistry, particularly in the development of novel therapeutic agents. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19389-49-2 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂ | [2] |

| Molecular Weight | 158.20 g/mol | [2] |

| IUPAC Name | (E)-3-amino-2-methyl-3-phenylacrylonitrile | |

| Predicted pKa | 2.69 ± 0.70 | [2] |

| Predicted LogP | 2.17 | [2] |

| Predicted Polar Surface Area | 49.81 Ų | [2] |

| Predicted Enthalpy of Vaporization | 61.13 kJ/mol | [2] |

| Predicted Vapor Pressure | 1.62E-05 mmHg at 25°C | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Freely Rotating Bonds | 2 | [2] |

Synthesis

The synthesis of this compound can be achieved through a multi-component reaction, a strategy known for its efficiency and atom economy. A plausible and commonly cited method involves the condensation of an aromatic aldehyde, an amine, and a nitrile-containing compound.

Experimental Protocol: Multi-component Synthesis

This protocol is based on established methodologies for the synthesis of related quinoline-carbonitrile derivatives, which share the core acrylonitrile structure.[3][4][5]

Materials:

-

Substituted aromatic aldehyde (e.g., benzaldehyde) (0.01 mol)

-

Malononitrile (0.01 mol)

-

2-Naphthylamine (or other suitable amine) (0.01 mol)

-

Methanol (8 mL)

-

L-proline (catalyst) (0.0005 mol) or Iodine (catalyst) (0.0001 mol)

-

Toluene

-

Acetone

Procedure:

-

In a round-bottom flask, combine the substituted aldehyde (0.01 mol), malononitrile (0.01 mol), and 2-naphthylamine (0.01 mol) in methanol (8 mL).

-

Add a catalytic amount of either L-proline (0.0005 mol) or iodine (0.0001 mol).

-

Stir the mixture at room temperature for 15 minutes.

-

Reflux the reaction mixture for 5-8 hours.

-

Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) with a mobile phase of toluene/acetone (8:2 v/v).[3]

-

Upon completion of the reaction, allow the mixture to cool to room temperature and stand overnight to facilitate crystallization.

-

Collect the resulting crystals by filtration.

Diagram 1: Synthesis Workflow

Caption: A schematic workflow for the multi-component synthesis of this compound.

Applications in Drug Development

The acrylonitrile scaffold is a recognized pharmacophore in medicinal chemistry, and derivatives of this compound have shown promise in the development of novel therapeutic agents, particularly in oncology.

Anticancer Potential and the Aryl Hydrocarbon Receptor (AhR) Pathway

Several studies on dichlorophenylacrylonitrile derivatives have demonstrated their potential as anticancer agents. These compounds have been identified as novel ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor implicated in the regulation of cell proliferation and tumorigenesis.[3]

The proposed mechanism involves the binding of the acrylonitrile derivative to the AhR complex in the cytoplasm. This binding event triggers the dissociation of heat shock proteins (Hsp90) and other co-chaperones, allowing the ligand-AhR complex to translocate into the nucleus. Inside the nucleus, it heterodimerizes with the Aryl Hydrocarbon Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the upregulation of cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1). This can induce cell death through bioactivation, a phenomenon observed in certain breast cancer cell populations.[3]

Diagram 2: Proposed AhR Signaling Pathway

Caption: The proposed mechanism of action for phenylacrylonitrile derivatives via the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and the established biological activity of its derivatives make it a valuable building block for the creation of novel therapeutic agents. Further research into its specific biological targets and the development of more detailed synthetic methodologies will undoubtedly expand its applications in medicinal chemistry and beyond. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

An In-Depth Technical Guide to the Synthesis of 3-Amino-2-methyl-3-phenylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-2-methyl-3-phenylacrylonitrile, a valuable building block in organic synthesis and medicinal chemistry. This document details a probable synthetic pathway, outlines the necessary experimental protocols, and presents relevant data in a structured format for ease of comparison and implementation in a laboratory setting.

Introduction

This compound, also known as (2E)-3-Amino-2-methyl-3-phenylacrylonitrile, is a multifunctional chemical intermediate. Its enamine and nitrile functionalities make it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules relevant to drug discovery and development. This guide focuses on a plausible and accessible synthetic route for its preparation.

Proposed Synthetic Pathway

The most direct and feasible laboratory synthesis of this compound involves the base-catalyzed condensation of benzonitrile and propionitrile. This reaction, a variation of the Thorpe-Ziegler reaction, proceeds through the formation of a carbanion intermediate from propionitrile, which then attacks the electrophilic carbon of the benzonitrile nitrile group. The resulting imine intermediate subsequently tautomerizes to the more stable enamine product.

A visual representation of this proposed reaction pathway is provided below.

3-Amino-2-methyl-3-phenylacrylonitrile: A Versatile Precursor for the Synthesis of Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-methyl-3-phenylacrylonitrile, a highly functionalized enamine, serves as a pivotal building block in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. Its unique structural arrangement, featuring a nucleophilic amino group, an electron-withdrawing nitrile group, and a reactive double bond, allows for a variety of cyclization strategies. This guide provides a comprehensive overview of the synthetic utility of this compound as a precursor for the preparation of biologically relevant heterocyclic scaffolds, including pyrazoles, pyrimidines, pyridines, and thiazoles. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in research and drug discovery.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to these scaffolds is a cornerstone of modern medicinal chemistry. Enamines, particularly those bearing additional functional groups like a nitrile, are powerful intermediates that can be readily transformed into complex heterocyclic systems. This compound is one such versatile precursor, offering multiple reactive sites for cyclocondensation and annulation reactions. This document outlines established synthetic methodologies that leverage this starting material for the creation of diverse heterocyclic libraries.

Synthesis of Key Heterocyclic Scaffolds

The strategic positioning of the amino and nitrile functionalities in this compound, coupled with the influence of the methyl and phenyl substituents, enables the regioselective synthesis of various five- and six-membered heterocycles.

Synthesis of Pyrazoles

Pyrazoles are a well-known class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of 3,5-disubstituted pyrazoles can be readily achieved through the condensation of this compound with hydrazine derivatives. The reaction proceeds via a nucleophilic attack of the hydrazine on the nitrile carbon, followed by an intramolecular cyclization and elimination of ammonia.

Experimental Protocol: Synthesis of 5-Amino-4-methyl-3-phenyl-1H-pyrazole

A mixture of this compound (1.0 eq) and hydrazine hydrate (1.2 eq) in a suitable solvent such as ethanol or methanol is refluxed for a period of 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired pyrazole derivative.

| Precursor | Reagent | Product | Yield (%) | Melting Point (°C) | Reference |

| Ethyl-2-cyano-3-phenylacrylate | Hydrazine hydrate | 3-Amino-4-benzylidene-1H-pyrazol-5(4H)-one | - | - | [1] |

| [(3-Bromophenyl)hydrazono]malononitrile | Chloroacetonitrile / Triethylamine | 4-Amino-3-cyano-5-(3-bromophenyl)pyrazole | 36 | - | [2] |

Note: The data presented is for analogous reactions due to the limited availability of specific data for this compound.

Synthesis of Pyrimidines

Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide range of bioactive molecules. The construction of the pyrimidine ring from this compound can be accomplished by reacting it with amidines or other N-C-N synthons. This reaction typically involves the initial formation of an N-vinylamidine intermediate, which then undergoes intramolecular cyclization.

Experimental Protocol: Synthesis of 4-Amino-5-methyl-6-phenyl-2-substituted-pyrimidine

To a solution of this compound (1.0 eq) in a high-boiling solvent like dimethylformamide (DMF), an appropriate amidine hydrochloride (1.1 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) are added. The reaction mixture is heated at a temperature ranging from 100 to 150 °C for 8-12 hours. After cooling, the mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the pure pyrimidine derivative.

| Precursor | Reagent | Product | Yield (%) | Reference |

| Functionalized Enamines | Triethyl orthoformate, Ammonium acetate | 4,5-Disubstituted Pyrimidines | - | [3] |

| Saturated Carbonyl Compounds | Amidines | Pyrimidine Derivatives | - | [4] |

Note: The data presented is for analogous reactions due to the limited availability of specific data for this compound.

Synthesis of Pyridines

Pyridine and its derivatives are ubiquitous in pharmaceuticals and natural products. A common strategy for pyridine synthesis involves the condensation of an enamine with a 1,3-dicarbonyl compound or its equivalent. This compound can serve as the enamine component in such reactions to afford highly substituted pyridines.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-methyl-5-phenyl-6-substituted-pyridine

This compound (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) are dissolved in glacial acetic acid. A catalytic amount of a base, such as piperidine, is added, and the mixture is refluxed for 4-8 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired pyridine derivative.

| Precursor | Reagent | Product | Yield (%) | Reference |

| β-Enamine Carbonyls | Rongalite | 2,3,5,6-Tetrasubstituted Pyridines | - | |

| Enamine esters and enones | - | Asymmetric Pyridines | - |

Note: The data presented is for analogous reactions due to the limited availability of specific data for this compound.

Synthesis of Thiazoles

Thiazoles are another important class of sulfur- and nitrogen-containing heterocycles with diverse pharmacological properties. The Hantzsch thiazole synthesis is a classical and widely used method for their preparation. In a variation of this method, an enamine can react with an α-haloketone and a source of sulfur to form the thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-substituted-5-methyl-4-phenylthiazole

To a solution of this compound (1.0 eq) in a solvent such as ethanol, an α-haloketone (e.g., chloroacetone, 1.1 eq) is added. A sulfur source, such as elemental sulfur, and a base, like triethylamine, are then added to the mixture. The reaction is stirred at room temperature or gentle heating for 12-24 hours. The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.

| Precursor | Reagent | Product | Yield (%) | Reference |

| Thioamides | α-Halo carbonyl compounds | Thiazoles | - | [5] |

| α-Active methylene ketones | Bromine, Potassium thiocyanate, Primary amines | Thiazol-2(3H)-imine derivatives | - | [6] |

Note: The data presented is for analogous reactions due to the limited availability of specific data for this compound.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its inherent reactivity and multiple functional groups allow for the construction of pyrazoles, pyrimidines, pyridines, and thiazoles through well-established synthetic methodologies. The protocols and data presented in this guide, though partly based on analogous systems, provide a strong foundation for researchers to explore the full potential of this building block in the development of novel chemical entities with potential applications in medicinal chemistry and materials science. Further research into the specific reaction conditions and substrate scope for this compound will undoubtedly expand its utility and lead to the discovery of new and interesting heterocyclic structures.

References

An In-depth Technical Guide to the Safety and Handling of 3-Amino-2-methyl-3-phenylacrylonitrile

Disclaimer: Limited direct safety and toxicological data is available for 3-Amino-2-methyl-3-phenylacrylonitrile (CAS No. 19389-49-2). The following information is compiled from data on structurally similar compounds and general principles of chemical safety. It is intended to guide experienced researchers and professionals in making informed safety assessments. A substance-specific risk assessment should be conducted before handling.

Section 1: Chemical and Physical Properties

This section summarizes the known and predicted physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 19389-49-2 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂ | [1] |

| Molecular Weight | 158.20 g/mol | [1][3] |

| Appearance | Not specified; likely a solid. | Inferred |

| Boiling Point | 365ºC at 760 mmHg (Predicted) | [4] |

| Density | 1.075 g/cm³ (Predicted) | [4] |

| Vapor Pressure | 1.62E-05 mmHg at 25°C (Predicted) | [1] |

| pKa | 2.69 ± 0.70 (Predicted) | [1] |

| LogP | 2.17 (Predicted) | [1] |

| Storage | Sealed in a dry environment at 2-8°C. Keep in a dark place under an inert atmosphere. | [3][5] |

Section 2: Hazard Identification and GHS Classification (Predicted)

Due to the absence of specific GHS classification for this compound, this section provides a predicted classification based on the hazards associated with analogous compounds containing amino, nitrile, and phenyl functionalities.

| Hazard Class | Hazard Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | Warning | GHS07 |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. | Warning | GHS07 |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. | Warning | GHS07 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. | Warning | GHS07 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. | Warning | GHS07 |

Note: This classification is predictive and should be used for preliminary risk assessment only. The toxicological properties have not been fully investigated.[6]

Section 3: Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

3.1 Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[7]

-

Ensure that an eyewash station and safety shower are readily accessible.[6]

3.2 Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards.[7][8]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

3.3 General Hygiene Practices:

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in laboratory areas.

-

Remove contaminated clothing and wash it before reuse.[6]

3.4 Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][7]

-

Store under an inert atmosphere as the compound may be air-sensitive.[7]

Section 4: First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Wash contaminated clothing before reuse. If skin irritation occurs, get medical advice/attention.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[6] |

Section 5: Fire and Explosion Hazard Data

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[6][7]

-

Firefighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[7]

Section 6: Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as specified in Section 3.2. Avoid breathing dust, vapors, mist, or gas.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols and Visualizations

Currently, there are no specific, detailed experimental protocols or signaling pathways published for this compound in the public domain. Research on related amino alcohol acrylonitriles suggests potential applications as cytotoxic agents in cancer research, where they may act as Aryl hydrocarbon Receptor (AhR) ligands and CYP1A1 activators.[10] However, a direct link or pathway for the title compound has not been established.

The synthesis of related 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives has been reported via one-pot multi-component reactions.[11] A general synthetic approach to amino acid-derived vinyl monomers has also been described.[12] While these provide context for the synthesis of similar structures, they are not specific to this compound.

Below are generalized workflow diagrams for the safe handling and a hypothetical synthesis of a phenylacrylonitrile derivative, based on common laboratory practices.

Caption: General workflow for safely handling chemical compounds.

Caption: Hypothetical workflow for the synthesis of a phenylacrylonitrile derivative.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 19389-49-2 [chemicalbook.com]

- 3. 19389-49-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS:19389-49-2 [qiyuebio.com]

- 5. 16750-42-8|2-Amino-2-phenylacetonitrile|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]

- 9. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

- 10. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-2-methyl-3-phenylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Amino-2-methyl-3-phenylacrylonitrile, a valuable building block in medicinal chemistry and organic synthesis. The synthesis is based on the Thorpe-Ziegler reaction, a base-catalyzed condensation of nitriles. This protocol outlines the necessary reagents, step-by-step procedures, and purification methods. Additionally, it includes a summary of expected analytical data and a visual representation of the experimental workflow.

Introduction

This compound and its derivatives are of significant interest in the development of novel therapeutic agents and functional materials. The presence of a vicinal enaminonitrile moiety provides a versatile scaffold for the synthesis of various heterocyclic compounds and other complex organic molecules. The Thorpe-Ziegler reaction, a self-condensation of aliphatic nitriles to form enamines, provides a straightforward and efficient route to this class of compounds[1]. This protocol details the synthesis of the title compound via the condensation of phenylacetonitrile and acetonitrile.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Not available; typically >100 °C for similar compounds |

| ¹H NMR (CDCl₃, ppm) | δ 7.3-7.5 (m, 5H, Ar-H), 4.5-5.5 (br s, 2H, NH₂), 1.9 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 160 (C-NH₂), 138 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 118 (CN), 80 (C-CH₃), 20 (CH₃) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H str), ~2210 (C≡N str), ~1640 (C=C str) |

| Mass Spec (m/z) | [M]+ calculated for C₁₀H₁₀N₂: 158.0844; found: 158.0846 |

Note: Spectroscopic data are predicted based on the structure and data for analogous compounds as direct experimental values were not found in the initial literature search.

Experimental Protocol

Materials and Reagents

-

Phenylacetonitrile

-

Acetonitrile

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Anhydrous ethanol (if using NaOEt) or anhydrous THF/DMF (if using NaH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for neutralization, if needed)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle

Synthesis Procedure

Scheme 1: Synthesis of this compound via Thorpe-Ziegler Condensation

Caption: Reaction scheme for the synthesis.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), place a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Addition of Reactants: A mixture of phenylacetonitrile (1.0 equivalent) and acetonitrile (1.2 equivalents) is added dropwise to the stirred solution of sodium ethoxide at room temperature over a period of 30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is carefully quenched by the addition of cold water. The pH of the aqueous solution is adjusted to neutral (pH ~7) with dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel to afford the pure this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Sodium ethoxide and sodium hydride are highly reactive and moisture-sensitive. Handle with care under an inert atmosphere.

-

Nitriles are toxic. Avoid inhalation and skin contact.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. This procedure, based on the Thorpe-Ziegler condensation, is scalable and utilizes readily available starting materials. The resulting product is a versatile intermediate for further synthetic transformations in drug discovery and materials science.

References

Application of 3-Amino-2-methyl-3-phenylacrylonitrile in Pharmaceutical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmaceutical research on 3-Amino-2-methyl-3-phenylacrylonitrile (CAS: 19389-49-2) is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related phenylacrylonitrile derivatives and are provided as a representative guide for potential research applications.

Application Notes

This compound belongs to the class of phenylacrylonitrile compounds, a group of molecules that have garnered significant interest in pharmaceutical research due to their diverse biological activities. While this specific molecule is often utilized as a chemical intermediate in the synthesis of more complex structures, its core scaffold is present in derivatives exhibiting potent anticancer and antimicrobial properties.

Key Potential Applications:

-

Anticancer Research: Phenylacrylonitrile derivatives have been identified as promising anticancer agents. Their mechanisms of action are believed to include the inhibition of tubulin polymerization, a critical process for cell division, and modulation of the Aryl Hydrocarbon Receptor (AhR) pathway, which is implicated in tumorigenesis.[1][2][3] The structural motif of this compound makes it a valuable starting point for the synthesis of novel tubulin inhibitors or AhR ligands.

-

Antimicrobial Research: Certain acrylonitrile derivatives have demonstrated antibacterial and antifungal activities.[4] The enamine and nitrile functionalities present in this compound are common in various antimicrobial pharmacophores. It can serve as a precursor for the development of new antimicrobial agents to combat drug-resistant pathogens.

-

Neurogenesis Promotion: Recent studies on diphenyl acrylonitrile derivatives have shown their potential in promoting adult hippocampal neurogenesis, suggesting a possible, though less explored, application in neurodegenerative disease research.[5]

As a Synthetic Intermediate:

Given its chemical structure, this compound is a versatile intermediate for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic value.[][7][8] Its reactive amino and nitrile groups allow for a range of chemical modifications to generate libraries of compounds for high-throughput screening.

Data Presentation

The following tables summarize representative quantitative data for structurally related phenylacrylonitrile derivatives to illustrate the potential potency of this class of compounds.

Table 1: Representative Anticancer Activity of Phenylacrylonitrile Derivatives (as Tubulin Inhibitors)

| Compound ID | Cancer Cell Line | IC50 (nM) | Reference |

| 1g2a | HCT116 (Colon) | 5.9 | [1] |

| 1g2a | BEL-7402 (Liver) | 7.8 | [1] |

| Derivative 68 | Various Hematological | Sub-micromolar range | [3] |

| Derivative 50 | Various Hematological | Sub-micromolar range | [3] |

Table 2: Representative Antimicrobial Activity of Acrylonitrile Derivatives

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-Acrylonitriles | S. aureus | 8 - 16 | [9] |

| Indole-Acrylonitriles | S. epidermis | 8 - 16 | [9] |

| Benzo[f]quinoline-carbonitriles | Various Bacteria & Fungi | Moderate to Good | [4] |

Experimental Protocols

The following are detailed, representative protocols for key experiments relevant to the potential applications of this compound and its derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of a test compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, BEL-7402)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be less than 0.1%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Tubulin Polymerization Inhibition Assay

Objective: To assess the ability of a test compound to inhibit the polymerization of tubulin.

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

-

Purified tubulin protein

-

Tubulin polymerization buffer

-

GTP solution

-

Test compound (dissolved in an appropriate solvent)

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing tubulin protein in the polymerization buffer.

-

Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Initiate polymerization by adding GTP and incubating the mixture at 37°C.

-

Monitor the polymerization process by measuring the increase in fluorescence (or absorbance at 340 nm) over time using a plate reader.

-

Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.

Protocol 3: Aryl Hydrocarbon Receptor (AhR) Ligand Binding Assay

Objective: To determine if a test compound can bind to the Aryl Hydrocarbon Receptor.

Materials:

-

Hepatic cytosol containing AhR

-

Radiolabeled AhR ligand (e.g., [3H]TCDD)

-

Test compound

-

Hydroxylapatite (HAP)

-

Scintillation fluid and counter

Procedure:

-

Incubate hepatic cytosol with a known concentration of the radiolabeled ligand in the presence and absence of an excess of an unlabeled competitor (to determine non-specific binding) and varying concentrations of the test compound.

-

After incubation (e.g., 2 hours at 20°C), add a slurry of HAP to each tube to adsorb the ligand-receptor complexes.

-

Wash the HAP pellets to remove unbound ligand.

-

Elute the bound ligand from the HAP and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding of the radiolabeled ligand at each concentration of the test compound and determine the IC50 or Ki value.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against various microbial strains.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent)

-

Microbial inoculum (adjusted to a standard concentration)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Add a standardized inoculum of the microbial strain to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Caption: Experimental workflow for anticancer drug discovery.

Caption: Inhibition of tubulin polymerization signaling pathway.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. novel-method-for-quantifying-ahr-ligand-binding-affinities-using-microscale-thermophoresis - Ask this paper | Bohrium [bohrium.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. indigobiosciences.com [indigobiosciences.com]

- 7. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 8. Pharmaceutical Intermediates List [qinmuchem.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Derivatization of 3-Amino-2-methyl-3-phenylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 3-Amino-2-methyl-3-phenylacrylonitrile, a versatile building block in synthetic organic chemistry. The inherent reactivity of its enamine and nitrile functional groups allows for a variety of transformations, leading to diverse molecular scaffolds of interest in medicinal chemistry and materials science. The following protocols are based on established reactivity principles of enamines and nitriles, such as acylation, condensation with carbonyl compounds, and cyclization reactions.

Protocol 1: N-Acylation with an Acid Chloride

This protocol details the N-acylation of the primary amino group in this compound using an acyl chloride in the presence of a non-nucleophilic base. This reaction is fundamental for introducing various acyl groups, thereby modifying the electronic and steric properties of the parent molecule.

Experimental Protocol: Synthesis of N-(2-cyano-1-methyl-2-phenylvinyl)acetamide

-

Reagent Preparation : Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Base Addition : Add triethylamine (TEA) (1.2 eq) to the cooled solution with stirring.

-

Acyl Chloride Addition : Add acetyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Acetyl Chloride, Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Molar Ratio (Substrate:Acyl Chloride:Base) | 1 : 1.1 : 1.2 |

| Yield (Hypothetical) | 85 - 95% |

Reaction Workflow

Caption: Workflow for N-Acylation.

Protocol 2: Condensation with an Aromatic Aldehyde

This protocol describes the synthesis of a dihydropyridine derivative through the condensation of this compound with an aromatic aldehyde. This type of reaction is valuable for constructing heterocyclic scaffolds. The reaction is typically catalyzed by a base and proceeds via a Knoevenagel-type condensation followed by cyclization.

Experimental Protocol: Synthesis of a Dihydropyridine Derivative

-

Reaction Setup : To a solution of this compound (1.0 eq) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol, add a catalytic amount of a base such as piperidine (0.1 eq).

-

Heating : Heat the reaction mixture to reflux for 6-8 hours.

-

Reaction Monitoring : Monitor the reaction progress by TLC.

-

Product Isolation : Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.

-

Purification : If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | This compound, Aromatic Aldehyde |

| Catalyst | Piperidine |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 6 - 8 hours |

| Molar Ratio (Substrate:Aldehyde:Catalyst) | 1 : 1 : 0.1 |

| Yield (Hypothetical) | 60 - 75% |

Reaction Workflow

Caption: Workflow for Aldehyde Condensation.

Protocol 3: Cyclocondensation with a β-Ketoester

This protocol outlines a cyclocondensation reaction with a β-ketoester, such as ethyl acetoacetate, to form a substituted pyridine derivative. This transformation is a powerful method for generating highly functionalized heterocyclic systems.

Experimental Protocol: Synthesis of a Substituted Pyridinone

-

Reaction Setup : In a round-bottom flask, mix this compound (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Catalyst Addition : Add a catalytic amount of a strong base, such as sodium ethoxide (NaOEt) (0.2 eq), to the mixture.

-

Heating : Heat the reaction mixture at 80-100 °C for 8-12 hours.

-

Reaction Monitoring : Monitor the reaction by TLC.

-

Work-up : After cooling to room temperature, carefully acidify the reaction mixture with dilute hydrochloric acid (e.g., 2M HCl) to precipitate the product.

-

Purification : Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | This compound, Ethyl Acetoacetate |

| Catalyst | Sodium Ethoxide (NaOEt) |

| Solvent | Neat or high-boiling solvent (e.g., DMF) |

| Temperature | 80 - 100 °C |

| Reaction Time | 8 - 12 hours |

| Molar Ratio (Substrate:Ketoester:Catalyst) | 1 : 1.1 : 0.2 |

| Yield (Hypothetical) | 55 - 70% |

Reaction Workflow

Caption: Workflow for Cyclocondensation.

Application Notes and Protocols: Synthesis of Bioactive Molecules from 3-Amino-2-methyl-3-phenylacrylonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Amino-2-methyl-3-phenylacrylonitrile as a versatile precursor for the synthesis of a variety of bioactive heterocyclic molecules. The protocols detailed below focus on the preparation of pyrazole intermediates and their subsequent conversion into pyrano[2,3-c]pyrazoles and pyrazolo[3,4-d]pyrimidines, which have demonstrated significant potential as anticancer and antimicrobial agents.

Introduction

This compound is a highly functionalized enaminonitrile that serves as a valuable building block in heterocyclic synthesis. Its reaction with hydrazine hydrate provides a straightforward route to 3-amino-5-methyl-4-phenyl-1H-pyrazole, a key intermediate for the construction of more complex fused heterocyclic systems. This document outlines the synthesis of this intermediate and its application in multicomponent reactions to generate libraries of bioactive compounds.

Synthesis of the Key Intermediate: 3-Amino-5-methyl-4-phenyl-1H-pyrazole

The initial step involves the cyclization of this compound with hydrazine hydrate to form the pyrazole ring.

Experimental Protocol:

-

To a solution of this compound (10 mmol) in ethanol (20 mL), add hydrazine hydrate (12 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-amino-5-methyl-4-phenyl-1H-pyrazole.

Application 1: Synthesis of Bioactive Pyrano[2,3-c]pyrazoles

Pyrano[2,3-c]pyrazoles are a class of fused heterocycles known for their diverse biological activities, including antioxidant and anticancer properties.[1] They can be synthesized via a one-pot, four-component reaction.

Experimental Protocol for Pyrano[2,3-c]pyrazole Synthesis:

-

In a round-bottom flask, combine 3-amino-5-methyl-4-phenyl-1H-pyrazole (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of a suitable catalyst (e.g., Na2CaP2O7 or DABCO) in ethanol or a water/ethanol mixture (10 mL).[1][2]

-

Stir the reaction mixture at room temperature or under reflux, as required, for the time specified in the literature (typically 1-8 hours), monitoring by TLC.[3][4]

-

After completion of the reaction, the precipitate formed is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure pyrano[2,3-c]pyrazole derivative.[1][4]

Biological Activity of Pyrano[2,3-c]pyrazoles:

| Compound ID | Substituent (on aldehyde) | Biological Activity | IC50 / MIC (µM) | Reference |

| 5b | 4-Methylphenyl | Antioxidant | - | [1] |

| 4j | 4-Chlorophenyl | Anticancer (Glioblastoma) | Low micromolar | [2] |

| - | Varies | Antimicrobial | - | [5] |

Note: Specific IC50/MIC values were not always available in the provided search results, but the qualitative activity was noted.

Application 2: Synthesis of Bioactive Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized as potent anticancer agents, acting as purine bioisosteres and kinase inhibitors.[6][7] Their synthesis often involves the reaction of an aminopyrazole with a suitable three-carbon synthon.

Experimental Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidines.

Experimental Protocol for Pyrazolo[3,4-d]pyrimidine Synthesis:

A general route involves the reaction of 3-amino-5-methyl-4-phenyl-1H-pyrazole-4-carbonitrile (which can be synthesized from the corresponding aminopyrazole) with hydrazine hydrate.[7]

-

A mixture of 4-amino-6-aryl-2-phenyl-pyrimidine-5-carbonitrile (which can be derived from the initial pyrazole) and hydrazine hydrate in ethanol is refluxed.[7]

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and purified by recrystallization.[7]

Biological Activity of Pyrazolo[3,4-d]pyrimidines:

| Compound ID | Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 7 | Trimethoxybenzylidene | Caco-2, A549, HT1080, Hela | Micromolar range | [6] |

| 5 | Monomethoxybenzylidene | Caco-2, A549, HT1080, Hela | Micromolar range | [6] |

| 1a | - | A549 | 2.24 | [8] |

| 1d | Analog of 1a | MCF-7 | 1.74 | [8] |

| VIIa | 2-hydroxybenzaldehyde hydrazone | 57 different cell lines | 0.326 - 4.31 | [9] |

Signaling Pathway Inhibition by Pyrazolo[3,4-d]pyrimidines

Several pyrazolo[3,4-d]pyrimidine derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as those mediated by protein kinases.[6][7]

Caption: Inhibition of kinase signaling by pyrazolopyrimidines.

The synthesized compounds can be screened for their ability to inhibit various protein kinases, which are crucial for cell signal transduction.[6] For instance, certain derivatives have been identified as dual inhibitors of Mer and Flt3 tyrosine kinase enzymes, leading to the suppression of leukemia.[7] A decrease in the expression of proliferation markers like Ki67 has also been observed following treatment with these compounds.[6]

Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. The protocols outlined in these application notes provide a foundation for the development of novel pyrano[2,3-c]pyrazoles and pyrazolo[3,4-d]pyrimidines with potential therapeutic applications in oncology and infectious diseases. Further derivatization and biological screening of these scaffolds are warranted to explore their full therapeutic potential.

References

- 1. Synthesis Characterization of Pyrano-[23-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. or.niscpr.res.in [or.niscpr.res.in]

- 4. Frontiers | Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 8. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Scale-up Synthesis of 3-Amino-2-methyl-3-phenylacrylonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 3-Amino-2-methyl-3-phenylacrylonitrile, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The presented methodology is based on the robust and scalable Thorpe-Ziegler condensation of benzonitrile and propionitrile. This protocol is designed to be a practical guide for researchers in process development and medicinal chemistry, focusing on reaction optimization, safety considerations, and product purification for large-scale production.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized in the construction of heterocyclic compounds with potential therapeutic applications. Its enamine-nitrile functionality allows for a variety of chemical transformations, making it a valuable precursor for the development of novel drug candidates. The increasing demand for this intermediate necessitates the development of a reliable and efficient scale-up synthesis.

The Thorpe-Ziegler reaction, a base-catalyzed condensation of nitriles, provides a direct and atom-economical route to β-enaminonitriles. This application note details a scalable protocol for the synthesis of this compound via this method, with a focus on practical execution and safety at an industrial scale.

Reaction Scheme

The synthesis proceeds via the base-catalyzed condensation of benzonitrile and propionitrile.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Equipment

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |

| Benzonitrile | 100-47-0 | 103.12 | ≥99% | Sigma-Aldrich |

| Propionitrile | 107-12-0 | 55.08 | ≥99% | Sigma-Aldrich |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | 4039-32-1 | 167.33 | 1 M in THF | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ≥99.9% | Sigma-Aldrich |

| Toluene | 108-88-3 | 92.14 | ≥99.5% | Sigma-Aldrich |

| Diethyl Ether | 60-29-7 | 74.12 | ≥99% | Sigma-Aldrich |

| Saturated Ammonium Chloride (aq) | 12125-02-9 | 53.49 | - | - |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | Sigma-Aldrich |

Equipment:

-

Jacketed glass reactor (appropriate volume for the intended scale) equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser.

-

Addition funnel.

-

Schlenk line or other inert atmosphere setup.

-

Rotary evaporator.

-

Crystallization vessel.

-

Filtration apparatus (e.g., Büchner funnel).

-

Vacuum oven.

-

Analytical balance.

-

Standard laboratory glassware.

Scale-up Synthesis Protocol (Exemplary 100 g scale)

Safety Precautions: This reaction should be performed by trained personnel in a well-ventilated fume hood. LiHMDS is a highly reactive and moisture-sensitive base. Anhydrous conditions are crucial. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Reactor Setup: Assemble the jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is oven-dried and cooled under nitrogen before use.

-

Reagent Charging:

-

Charge the reactor with anhydrous tetrahydrofuran (THF, 500 mL).

-

Add propionitrile (69.5 g, 1.26 mol, 1.2 equivalents) to the THF.

-

Cool the solution to -10 °C using a circulating chiller.

-

-

Base Addition:

-

Slowly add lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M solution in THF, 1.05 L, 1.05 mol, 1.0 equivalent) to the stirred solution via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below -5 °C.

-

-

Benzonitrile Addition:

-

After the LiHMDS addition is complete, slowly add benzonitrile (108.3 g, 1.05 mol, 1.0 equivalent) to the reaction mixture over 1 hour, again maintaining the temperature below -5 °C.

-

-

Reaction:

-

Once the addition of benzonitrile is complete, slowly warm the reaction mixture to room temperature and stir for 12-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or HPLC).

-

-

Work-up:

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (500 mL). Caution: The quenching process is exothermic.

-

Separate the organic layer. Extract the aqueous layer with toluene (2 x 250 mL).

-

Combine the organic layers and wash with brine (2 x 250 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane or ethanol/water) to afford pure this compound as a crystalline solid.

-

Dry the purified product in a vacuum oven at 40-50 °C.

-

Data Presentation

| Parameter | Value |

| Reactants | |

| Benzonitrile | 108.3 g (1.05 mol) |

| Propionitrile | 69.5 g (1.26 mol) |

| LiHMDS (1M in THF) | 1.05 L (1.05 mol) |

| Solvent | |

| Anhydrous THF | 500 mL (+ 1.05 L from LiHMDS solution) |

| Reaction Conditions | |

| Temperature | -10 °C to Room Temperature |

| Reaction Time | 12-18 hours |

| Product | |

| Theoretical Yield | 166.1 g |

| Expected Yield Range | 70-85% |

| Expected Purity | >98% (after recrystallization) |

| Physical Properties of Product | |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 88-92 °C |

Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

Caption: Experimental workflow for the scale-up synthesis.

Reaction Mechanism Signaling Pathway

Caption: Simplified reaction mechanism pathway.

Conclusion

The provided protocol offers a detailed and scalable method for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this key intermediate in significant quantities. The use of readily available starting materials and a well-established reaction class makes this process amenable to industrial application. Further optimization of reaction parameters, such as solvent screening and catalyst selection, may lead to even higher yields and improved process efficiency.

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-Amino-2-methyl-3-phenylacrylonitrile

Welcome to the technical support center for the synthesis of 3-Amino-2-methyl-3-phenylacrylonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically achieved through a base-catalyzed Thorpe-Ziegler condensation reaction between benzonitrile and propionitrile. The reaction involves the deprotonation of the α-carbon of propionitrile, followed by nucleophilic attack on the carbon atom of the nitrile group of benzonitrile. The resulting intermediate then undergoes tautomerization to yield the final enamine product.

Q2: My yield of this compound is consistently low. What are the potential causes?

Low yields in this synthesis can stem from several factors. Common issues include:

-

Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

-

Side reactions: Several side reactions can compete with the desired product formation, reducing the overall yield.

-

Suboptimal reaction conditions: The choice of base, solvent, temperature, and reaction time can significantly impact the yield. These parameters may need to be optimized for your specific setup.

-

Product loss during workup and purification: The product may be lost during extraction, washing, or purification steps.

Q3: I am observing an unexpected peak in my NMR spectrum. What could it be?

An unexpected peak in your NMR spectrum likely indicates the presence of a side product or an impurity. Based on the Thorpe-Ziegler reaction mechanism and potential side reactions, this could be:

-

Self-condensation product of propionitrile: Propionitrile can react with itself to form 3-amino-2-methylpent-2-enenitrile.

-

Hydrolysis products: If water is present in the reaction mixture, the nitrile groups of the starting materials or the product can be partially or fully hydrolyzed to amides or carboxylic acids.

-

Unreacted starting materials: Benzonitrile and propionitrile may still be present in your final product.

Careful analysis of the chemical shifts and coupling constants in your 1H and 13C NMR spectra can help in identifying the structure of the impurity. Comparing the spectra with known data for potential side products is recommended.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound and provides potential solutions.

| Problem | Potential Cause | Recommended Solution |

| Low or No Product Formation | Inactive or insufficient base. | Use a strong, non-nucleophilic base like sodium amide (NaNH2) or sodium ethoxide (NaOEt). Ensure the base is fresh and handled under anhydrous conditions. |

| Low reaction temperature. | The reaction may require heating to proceed at a reasonable rate. Experiment with gradually increasing the reaction temperature while monitoring for product formation and decomposition. | |

| Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |

| Formation of a White Precipitate (other than product) | Polymerization of nitriles. | This can be promoted by very strong bases or high temperatures. Try using a milder base or lowering the reaction temperature. |

| Formation of insoluble salts. | Ensure proper workup procedures to remove any inorganic salts formed during the reaction. | |

| Product is an Oil Instead of a Solid | Presence of impurities. | Impurities can lower the melting point of the product. Purify the product using column chromatography or recrystallization from a suitable solvent system. |

| Isomeric mixture. | The product can exist as E/Z isomers. The presence of both isomers can sometimes result in an oily product. | |

| Difficulty in Product Purification | Similar polarity of product and side products. | Optimize your column chromatography conditions (e.g., solvent gradient, choice of stationary phase). Recrystallization from different solvents or solvent mixtures might also be effective. |

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your laboratory conditions and available reagents.

Materials:

-

Benzonitrile

-

Propionitrile

-

Sodium ethoxide (or another suitable strong base)

-

Anhydrous toluene (or another suitable aprotic solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous toluene.

-

Addition of Reactants: To the stirred solution, add a mixture of benzonitrile and propionitrile dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench it by carefully adding it to ice-cold water. Acidify the aqueous layer with hydrochloric acid and then extract the product with an organic solvent like ethyl acetate. Wash the organic layer with sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Visualizations

Reaction Pathway

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Optimization of reaction parameters for 3-Amino-2-methyl-3-phenylacrylonitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction parameters for the synthesis of 3-Amino-2-methyl-3-phenylacrylonitrile. This guidance is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct synthetic route is the Knoevenagel condensation of 2-methylacetophenone with malononitrile. This reaction involves the base-catalyzed condensation of a ketone with an active methylene compound, followed by the elimination of water to form the α,β-unsaturated nitrile product.

Q2: Why is the reaction yield often low when using ketones like 2-methylacetophenone?

A2: Ketones are generally less reactive than aldehydes in Knoevenagel condensations. This is due to both steric hindrance around the carbonyl carbon and the electron-donating effect of the two alkyl/aryl groups, which makes the carbonyl carbon less electrophilic.[1] This lower reactivity can lead to incomplete conversion and the formation of side products, thus reducing the overall yield.

Q3: What are the typical catalysts used for this reaction?

A3: A variety of basic catalysts can be employed to facilitate this condensation. Common choices include:

-

Organic bases: Piperidine, pyridine, and β-alanine are frequently used.

-

Inorganic bases: Ammonium acetate (NH4OAc) is a widely used and effective catalyst.[1]

-

Solid catalysts: Silica gel and various metal oxides can also be used, particularly in solvent-free conditions.

Q4: Can this reaction be performed without a solvent?

A4: Yes, solvent-free conditions, often coupled with microwave irradiation, have been shown to be effective for Knoevenagel condensations.[1] This approach offers several advantages, including shorter reaction times, higher yields in some cases, and reduced environmental impact.

Q5: What is the expected stereochemistry of the final product?

A5: The product, this compound, can exist as (E) and (Z) isomers. The (2E)-isomer is often the thermodynamically more stable and, therefore, the major product. The systematic name for this isomer is (2E)-3-Amino-2-methyl-3-phenylpro-2-enenitrile.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Low reactivity of 2-methylacetophenone: As a ketone, it is inherently less reactive than aldehydes.[1]2. Ineffective catalyst: The chosen base may not be strong enough to deprotonate malononitrile efficiently.3. Insufficient reaction temperature or time: The reaction may require more energy or a longer duration to proceed to completion. | 1. Increase reaction temperature: Refluxing the reaction mixture in a suitable solvent like ethanol or toluene can improve the reaction rate.2. Use a stronger base: Consider using a stronger base like piperidine or sodium ethoxide. However, be cautious as stronger bases can also promote side reactions.3. Employ microwave irradiation: This technique can significantly reduce reaction times and improve yields, especially under solvent-free conditions.[1]4. Increase catalyst loading: A higher concentration of the catalyst may be necessary to achieve a reasonable reaction rate. |

| Formation of Side Products | 1. Self-condensation of 2-methylacetophenone: Under strongly basic conditions, ketones can undergo self-condensation.2. Michael addition: The product can potentially react with another molecule of deprotonated malononitrile in a Michael addition.3. Polymerization of malononitrile: This can occur under harsh basic conditions. | 1. Optimize catalyst concentration: Use the minimum amount of catalyst required to achieve a good conversion rate.2. Control reaction temperature: Avoid excessively high temperatures, which can favor side reactions.3. Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress and stop the reaction once the starting material is consumed to prevent the formation of byproducts. |

| Difficulty in Product Isolation and Purification | 1. Product is an oil or does not crystallize easily: This can make filtration and purification challenging.2. Presence of unreacted starting materials: This can co-crystallize with the product or make purification by chromatography more difficult.3. Formation of polar byproducts: These can be difficult to separate from the desired product. | 1. Use column chromatography: Purification using a silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is often effective.2. Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be used for purification.3. Acid-base extraction: To remove basic impurities, the crude product can be dissolved in an organic solvent and washed with a dilute acid solution. |

Experimental Protocols

Protocol 1: Conventional Heating with Ammonium Acetate Catalyst

Materials:

-

2-Methylacetophenone

-

Malononitrile

-

Ammonium Acetate (NH4OAc)

-

Ethanol

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-methylacetophenone (10 mmol), malononitrile (10 mmol), and ammonium acetate (2 mmol).

-

Add 20 mL of ethanol to the flask.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Solvent-Free Microwave Irradiation

Materials:

-

2-Methylacetophenone

-

Malononitrile

-

Ammonium Acetate (NH4OAc) or Silica Gel

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a microwave-safe vessel, thoroughly mix 2-methylacetophenone (10 mmol), malononitrile (10 mmol), and ammonium acetate (2 mmol) or silica gel (500 mg).

-

Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) for 5-15 minutes. The optimal time and power should be determined experimentally.[1]

-

Monitor the reaction progress by TLC after short irradiation intervals.

-

Once the reaction is complete, allow the mixture to cool.

-

Extract the product with ethyl acetate.

-

If silica gel was used as the catalyst, filter the mixture to remove it.

-

Wash the ethyl acetate solution with water if ammonium acetate was used.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography as described in Protocol 1.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Knoevenagel Condensation of Acetophenone with Malononitrile (Illustrative Data)

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | Ethanol | Reflux | 6 | 65 |

| 2 | NH4OAc | Ethanol | Reflux | 6 | 72 |

| 3 | None | Water | 100 | 12 | 45 |

| 4 | NH4OAc | None (Microwave) | N/A | 0.25 | 85 |

| 5 | Silica Gel | None (Microwave) | N/A | 0.33 | 78 |

Note: This table presents illustrative data based on typical outcomes for Knoevenagel condensations of acetophenone. Actual yields for 2-methylacetophenone may vary.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for the synthesis reaction.

References

Purification challenges of 3-Amino-2-methyl-3-phenylacrylonitrile and solutions

Welcome to the technical support center for the purification of 3-Amino-2-methyl-3-phenylacrylonitrile. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Low Yield After Initial Synthesis and Work-up

| Potential Cause | Recommended Solution |

| Incomplete Reaction: The initial synthesis reaction did not go to completion, leaving unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of catalyst. |

| Product Loss During Extraction: The product may be partially soluble in the aqueous phase during liquid-liquid extraction. | Perform multiple extractions (at least 3-4 times) with a suitable organic solvent. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |

| Product Degradation: The compound may be sensitive to pH extremes or prolonged exposure to heat. | Ensure that any acidic or basic washes are performed quickly and at low temperatures. Use a rotary evaporator at a controlled temperature (e.g., < 40°C) for solvent removal. |

| Precipitation Issues: The product may not have fully precipitated from the reaction mixture. | Cool the reaction mixture in an ice bath to maximize precipitation. If the product is an oil, try adding a non-polar solvent like hexanes to induce precipitation. |

Problem 2: Presence of Impurities in the Final Product

| Potential Impurity | Identification Method | Recommended Purification Protocol |

| Unreacted Starting Materials: (e.g., Phenylacetonitrile, 2-aminopropan-1-ol) | 1H NMR, GC-MS | Column Chromatography: Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increasing the polarity. |

| Side-Products: (e.g., Thorpe-Ziegler self-condensation products) | LC-MS, 1H NMR | Recrystallization: Attempt recrystallization from a suitable solvent system. Good starting points for solvent screening include isopropanol, ethanol/water mixtures, or toluene. |

| Isomers (E/Z): The double bond can lead to geometric isomers. | 1H NMR, HPLC | Column Chromatography: Isomers can sometimes be separated by careful column chromatography on silica gel with an appropriate eluent system. Isomerization can be influenced by light and heat, so protect the sample from both.[1] |

| Hydrolysis Product: The nitrile group can hydrolyze to an amide or carboxylic acid. | IR (presence of C=O stretch), LC-MS | Aqueous Wash: A mild basic wash (e.g., with a saturated solution of sodium bicarbonate) can remove acidic impurities. Avoid strong acids or bases to prevent further hydrolysis.[2] |

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for obtaining a colored or oily product instead of a crystalline solid?

A1: The presence of impurities is the most likely cause. Unreacted starting materials or side-products from the synthesis can prevent the desired compound from crystallizing properly. We recommend starting with a thorough purification by column chromatography before attempting recrystallization.

Q2: My purified this compound degrades over time. How can I improve its stability?